molecular formula C8H7F2NO2 B6341217 Ethyl 2,6-difluoronicotinate CAS No. 939812-72-3

Ethyl 2,6-difluoronicotinate

Cat. No.: B6341217
CAS No.: 939812-72-3
M. Wt: 187.14 g/mol
InChI Key: CNOMLDPEQNKUCC-UHFFFAOYSA-N
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Description

Ethyl 2,6-difluoronicotinate is a fluorinated derivative of nicotinic acid, featuring a pyridine ring substituted with fluorine atoms at the 2- and 6-positions and an ester group at the 3-position. Its discontinuation may reflect challenges in synthesis, stability, or market demand relative to structurally similar analogs.

Properties

IUPAC Name

ethyl 2,6-difluoropyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F2NO2/c1-2-13-8(12)5-3-4-6(9)11-7(5)10/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNOMLDPEQNKUCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(C=C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2,6-difluoronicotinate can be synthesized through several methods. One common approach involves the esterification of 2,6-difluoronicotinic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2,6-difluoronicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydride and amines in polar aprotic solvents like dimethylformamide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.

Major Products:

    Nucleophilic Substitution: Substituted nicotinates.

    Reduction: 2,6-difluoronicotinyl alcohol.

    Hydrolysis: 2,6-difluoronicotinic acid.

Scientific Research Applications

Ethyl 2,6-difluoronicotinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2,6-difluoronicotinate is primarily related to its interaction with biological targets such as enzymes and receptors. The presence of fluorine atoms enhances its binding affinity and selectivity by forming strong hydrogen bonds and dipole interactions. This compound can inhibit specific enzymes or modulate receptor activity, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 2,6-difluoronicotinate shares structural homology with several chlorinated and methylated pyridine derivatives. Below is a comparative analysis based on similarity scores, substituent effects, and functional group variations (Table 1).

Table 1: Key Structural and Functional Comparisons

CAS No. Compound Name Substituents (Positions) Functional Group Similarity Score
1013648-04-8 This compound 2-F, 6-F Ester Reference
108130-10-5 Ethyl 2,6-dichloro-4-methylnicotinate 2-Cl, 6-Cl, 4-CH₃ Ester 0.98
42521-09-5 Methyl 2,6-dichloroisonicotinate 2-Cl, 6-Cl Ester 0.86
137520-99-1 Ethyl 2,6-dichloro-3-methylisonicotinate 2-Cl, 6-Cl, 3-CH₃ Ester 0.91
1256835-40-1 2,6-Dichloro-3-methylisonicotinic acid 2-Cl, 6-Cl, 3-CH₃ Carboxylic Acid 0.88

Substituent Effects

  • Fluorine vs. Chlorine: Fluorine’s smaller atomic radius and higher electronegativity (3.98 vs.
  • Methyl Groups : The addition of methyl groups (e.g., at positions 3 or 4) introduces steric hindrance, which may reduce enzymatic degradation but could also limit solubility. For instance, Ethyl 2,6-dichloro-4-methylnicotinate (similarity score 0.98) has enhanced lipophilicity compared to the difluoro variant, favoring membrane permeability in drug design .

Functional Group Variations

  • Ester vs. Carboxylic Acid : The ester group in this compound offers hydrolytic stability under physiological conditions, whereas carboxylic acid derivatives (e.g., 2,6-Dichloro-3-methylisonicotinic acid) are more polar and prone to ionization, affecting bioavailability .

Commercial and Research Relevance

  • This compound’s discontinuation contrasts with the availability of its dichloro analogs, suggesting that chlorinated derivatives may offer cost-effective synthesis routes or superior performance in applications like pesticide intermediates .

Biological Activity

Ethyl 2,6-difluoronicotinate is a compound that has garnered attention in medicinal chemistry due to its structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is a fluorinated derivative of nicotinic acid, characterized by the presence of two fluorine atoms at the 2 and 6 positions of the pyridine ring. This modification enhances its lipophilicity and membrane permeability, which can lead to improved bioavailability in therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The presence of fluorine atoms increases binding affinity through:

  • Hydrogen Bonding : The electronegative fluorine atoms can form hydrogen bonds with target proteins.
  • Dipole Interactions : These interactions enhance the compound's selectivity towards specific biological targets.

The compound has been shown to inhibit specific enzymes or modulate receptor activity, particularly nicotinic acetylcholine receptors (nAChRs), which are implicated in several neurophysiological processes.

Biological Activity Overview

This compound has demonstrated various biological activities in preclinical studies:

  • Antiviral Activity : It has been investigated for its potential to inhibit viral replication. For instance, structural analogs have shown significant antiviral effects against measles virus through inhibition of human dihydroorotate dehydrogenase (DHODH) .
  • Enzyme Inhibition : The compound acts as an inhibitor for several enzymes, including those involved in metabolic pathways related to inflammation and cancer .
  • Neuropharmacological Effects : Due to its structural similarity to nAChRs, it has potential applications in treating neurodegenerative diseases by modulating neurotransmitter release .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntiviralInhibits measles virus replication via DHODH inhibition
Enzyme InhibitionInhibits key metabolic enzymes involved in inflammation
NeuropharmacologicalModulates nAChRs affecting neurotransmitter activity

Case Study: Antiviral Effects

In a study evaluating the antiviral effects of various compounds structurally related to this compound, it was found that modifications at specific positions on the pyridine ring significantly influenced antiviral potency. For example, a compound with a cyclopropyl group exhibited a pMIC50 value of 7.0 nM against viral replication, highlighting the importance of structural optimization in enhancing biological activity .

Comparison with Similar Compounds

This compound can be compared with other difluoronicotine derivatives to assess its unique properties:

Compound NamePosition of Fluorine AtomsNotable Activity
Ethyl 2,4-difluoronicotinate2 and 4Moderate enzyme inhibition
Ethyl 3,5-difluoronicotinate3 and 5Limited receptor modulation
This compound 2 and 6 High affinity for nAChRs

Q & A

Q. What are the recommended synthetic routes for Ethyl 2,6-difluoronicotinate, and how do reaction conditions influence yield?

this compound is typically synthesized via esterification of 2,6-difluoronicotinic acid with ethanol under acidic or coupling-agent-mediated conditions. For example, using sulfuric acid as a catalyst requires refluxing in anhydrous ethanol, while coupling agents like DCC (dicyclohexylcarbodiimide) can enhance yield under milder conditions. Reaction temperature (e.g., 60–80°C) and stoichiometric ratios (acid:alcohol = 1:3) are critical to minimize side products like diesters or unreacted acid. Purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended to isolate the product .

Q. How can researchers characterize the purity and structural integrity of this compound?

Key characterization methods include:

  • NMR Spectroscopy : 1^1H and 19^{19}F NMR to confirm substitution patterns and ester group presence.
  • HPLC : Reverse-phase chromatography with UV detection (e.g., C18 column, acetonitrile/water mobile phase) to assess purity (>98%).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+^+ at m/z 205.04).
  • Melting Point Analysis : Consistency with literature values ensures crystallinity and absence of impurities .

Q. What solvent systems are optimal for storing this compound to prevent degradation?

The compound is stable in anhydrous, aprotic solvents like dichloromethane or dimethyl sulfoxide (DMSO) at –20°C. Avoid prolonged exposure to moisture or acidic/basic conditions, as hydrolysis of the ester group may occur. Periodic NMR or TLC checks are advised for long-term storage .

Advanced Research Questions

Q. How does the electronic effect of fluorine substituents influence the reactivity of this compound in nucleophilic reactions?

The 2,6-difluoro substitution creates a sterically hindered and electron-deficient pyridine ring, directing nucleophilic attacks to the 4-position. Computational studies (e.g., DFT calculations) show that fluorine’s electronegativity lowers the LUMO energy at the 4-position, facilitating reactions with amines or Grignard reagents. Comparative studies with non-fluorinated analogs (e.g., ethyl nicotinate) reveal a 30–50% rate enhancement in SNAr reactions due to fluorine’s electron-withdrawing effects .

Q. What strategies resolve contradictory data on the biological activity of this compound derivatives?

Discrepancies in bioactivity data (e.g., IC50_{50} values) often arise from assay variability or impurities. Methodological solutions include:

  • Standardized Assays : Use positive/negative controls (e.g., reference inhibitors) in enzymatic studies.
  • Batch Reproducibility Checks : Synthesize multiple batches and compare purity via HPLC.
  • Statistical Validation : Apply ANOVA or t-tests to confirm significance across replicates .

Q. What computational methods predict the physicochemical properties of this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model electronic properties like dipole moments and Fukui indices for reactivity prediction. Molecular dynamics simulations assess solubility parameters (logP ≈ 2.1) and partition coefficients. Crystallographic data from analogs (e.g., Ethyl 1-(2,6-difluorobenzyl) derivatives) guide lattice energy estimations .

Q. How can reaction conditions be optimized to suppress byproducts in the synthesis of this compound?

Byproduct formation (e.g., diesters or hydrolyzed acid) is minimized by:

  • Controlled Reaction Time : Monitor via TLC to terminate reactions at 85–90% conversion.
  • Dry Solvents : Use molecular sieves or anhydrous ethanol to prevent hydrolysis.
  • Catalyst Screening : Compare yields with H2_2SO4_4, p-toluenesulfonic acid, or enzyme-based catalysts (e.g., lipases) .

Data Management & Reporting

Q. What metadata standards should accompany experimental data for this compound studies?

Follow FAIR principles (Findable, Accessible, Interoperable, Reusable):

  • Chemical Identifiers : Include CAS RN, IUPAC name, and SMILES notation.
  • Instrument Parameters : NMR frequencies, HPLC gradients, and MS ionization modes.
  • Raw Data Repositories : Deposit in domain-specific databases (e.g., Zenodo, ChemRxiv) with DOI links .

Q. How should researchers address crystallographic refinement challenges for this compound derivatives?

For X-ray diffraction data, refine structures using SHELXL or OLEX2. Address disorder in fluorine positions by applying restraints (e.g., DFIX for bond lengths). Report R-factors (R1_1 < 0.05) and validate via residual density maps .

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